1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(METHYLSULFONYL)PIPERAZINO] SULFONE
Overview
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(METHYLSULFONYL)PIPERAZINO] SULFONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(METHYLSULFONYL)PIPERAZINO] SULFONE involves several steps. One common method starts with the preparation of 1,3-dimethyl-5-pyrazolone, which is then chlorinated to form 5-chloro-1,3-dimethylpyrazole . This intermediate is further reacted with appropriate reagents to introduce the piperazino and sulfone groups. The reaction conditions typically involve the use of solvents like 1,4-dioxane and catalysts such as calcium hydroxide .
Chemical Reactions Analysis
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(METHYLSULFONYL)PIPERAZINO] SULFONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(METHYLSULFONYL)PIPERAZINO] SULFONE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and proteins, affecting their function. The sulfone group can participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(METHYLSULFONYL)PIPERAZINO] SULFONE can be compared with other pyrazole derivatives such as:
1,3-dimethyl-1H-pyrazol-4-ylamine dihydrochloride: This compound has similar structural features but lacks the piperazino and sulfone groups.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: This compound has a benzoic acid group instead of the piperazino and sulfone groups.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-methylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S2/c1-9-10(8-12(2)11-9)20(17,18)14-6-4-13(5-7-14)19(3,15)16/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINSEZOEVZKTOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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